(4-Hydroxy-3-pyridinyl)cyanamide
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Overview
Description
(4-Hydroxy-3-pyridinyl)cyanamide is an organic compound with the molecular formula C6H5N3O. It features a pyridine ring substituted with a hydroxy group at the 4-position and a cyanamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-3-pyridinyl)cyanamide typically involves the reaction of 4-hydroxy-3-pyridinecarboxylic acid with cyanamide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the cyanamide group. Common dehydrating agents include phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxy-3-pyridinyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxo-3-pyridinylcyanamide.
Reduction: Formation of 4-hydroxy-3-pyridinylamine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(4-Hydroxy-3-pyridinyl)cyanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Hydroxy-3-pyridinyl)cyanamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .
Comparison with Similar Compounds
Cyanamide (NH2CN): A simpler analog with similar reactivity but lacking the pyridine ring.
4-Hydroxy-2-pyridinylcyanamide: A structural isomer with the cyanamide group at the 2-position.
3-Hydroxy-4-pyridinylcyanamide: Another isomer with the hydroxy and cyanamide groups swapped.
Uniqueness: (4-Hydroxy-3-pyridinyl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a cyanamide group on a pyridine ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
(4-oxo-1H-pyridin-3-yl)cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-4-9-5-3-8-2-1-6(5)10/h1-3,9H,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSBLNZNFDTRSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)NC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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